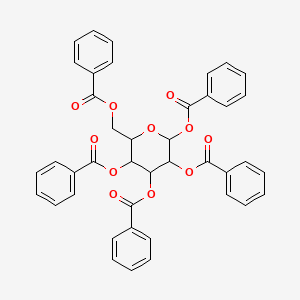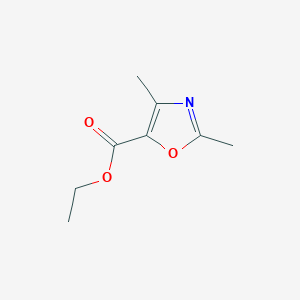
乙二醇双(3-巯基丙酸酯)
描述
Ethylene bis(3-mercaptopropionate) is a chemical compound with the molecular formula C8H14O4S2 . It is also known by other names such as Ethylene Glycol Bis (3-Mercaptopropionate) and 2-[(3-sulfanylpropanoyl)oxy]ethyl 3-sulfanylpropanoate . It is used in the design of processable shape memory polymer systems for biomedical applications .
Molecular Structure Analysis
The molecular structure of Ethylene bis(3-mercaptopropionate) can be represented by the InChI code: 1S/2C3H6O2S.C2H6O2/c24-3(5)1-2-6;3-1-2-4/h26H,1-2H2,(H,4,5);3-4H,1-2H2 .Physical And Chemical Properties Analysis
Ethylene bis(3-mercaptopropionate) is a liquid at 20°C . It has a molecular weight of 238.32 . It has a flash point of 255°C . The specific gravity at 20/20 is 1.23 . The refractive index is 1.51 .科学研究应用
化学中间体
乙二醇双(3-巯基丙酸酯)用作化学中间体 . 它是通过将两分子3-巯基丙酸与乙二醇酯化而形成的 . 该化合物具有两个硫醇官能团 , 这使其成为合成各种其他化合物的通用中间体。
聚合物的交联剂
该化合物用作聚合物的交联剂 . 两个硫醇基团的存在使其能够在聚合物链之间形成二硫键,从而增强所得材料的机械强度和稳定性。
环氧树脂应用
特别是,乙二醇双(3-巯基丙酸酯)用于环氧树脂的交联 . 环氧树脂因其优异的机械性能和耐化学性而广泛用于涂料、粘合剂和复合材料。
生物医学应用
人们对在可加工形状记忆聚合物系统的设计中使用乙二醇双(3-巯基丙酸酯)以用于生物医学应用感兴趣 . 形状记忆聚合物可以响应刺激改变其形状,使其在药物输送系统和组织工程支架等应用中非常有用。
研究与开发
该化合物用于研究和开发目的 . 其独特的特性使其成为探索新材料和应用的有价值工具。
安全预防措施
虽然不属于应用,但重要的是要注意,乙二醇双(3-巯基丙酸酯)如果吞食或接触皮肤,是有害的 . 它会导致皮肤和眼睛刺激,可能引起过敏性皮肤反应,并且对水生生物有很高的毒性,且具有持久性影响 . 因此,在处理该化合物时应采取适当的安全措施。
安全和危害
Ethylene bis(3-mercaptopropionate) is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
Ethylene Glycol Bis(3-mercaptopropionate) is primarily used as a cross-linking agent for polymers, especially epoxy resins . It is also used as a chemical intermediate . The compound’s primary targets are therefore the polymer chains in these materials .
Mode of Action
The compound, Ethylene Glycol Bis(3-mercaptopropionate), interacts with its targets by forming ester bonds with two molecules of 3-mercaptopropionic acid with ethylene glycol . This results in a compound with two thiol functional groups , which can react with the polymer chains to form cross-links .
Biochemical Pathways
The primary biochemical pathway affected by Ethylene Glycol Bis(3-mercaptopropionate) is the cross-linking of polymer chains . This cross-linking can significantly alter the properties of the polymer, including its strength, flexibility, and resistance to chemical degradation .
Result of Action
The molecular and cellular effects of Ethylene Glycol Bis(3-mercaptopropionate)'s action primarily involve the alteration of polymer properties through cross-linking . This can result in materials with enhanced strength, flexibility, and chemical resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethylene Glycol Bis(3-mercaptopropionate). For instance, the compound is sensitive to air and moisture , which can affect its reactivity and stability. Furthermore, the compound’s solubility properties mean that its efficacy can be influenced by the presence of various solvents .
生化分析
Biochemical Properties
Ethylene glycol bis(3-mercaptopropionate) plays a significant role in biochemical reactions, particularly in the formation of cross-linked polymers. The thiol groups in ethylene glycol bis(3-mercaptopropionate) can interact with various enzymes, proteins, and other biomolecules through thiol-disulfide exchange reactions. These interactions are crucial in the stabilization of protein structures and the regulation of enzyme activities. For instance, ethylene glycol bis(3-mercaptopropionate) can form disulfide bonds with cysteine residues in proteins, thereby influencing their conformation and function .
Cellular Effects
Ethylene glycol bis(3-mercaptopropionate) has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can interact with cell surface receptors and intracellular signaling molecules, leading to changes in the activity of downstream signaling pathways. This can result in alterations in gene expression and metabolic processes, ultimately affecting cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of ethylene glycol bis(3-mercaptopropionate) involves its ability to form covalent bonds with biomolecules through its thiol groups. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, ethylene glycol bis(3-mercaptopropionate) can inhibit the activity of certain enzymes by forming disulfide bonds with their active site cysteine residues. This can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylene glycol bis(3-mercaptopropionate) can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to ethylene glycol bis(3-mercaptopropionate) can result in changes in cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that the compound can have both short-term and long-term effects on cellular processes .
Dosage Effects in Animal Models
The effects of ethylene glycol bis(3-mercaptopropionate) vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, ethylene glycol bis(3-mercaptopropionate) can be toxic and cause adverse effects, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Ethylene glycol bis(3-mercaptopropionate) is involved in various metabolic pathways, including those related to thiol metabolism. The compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, ethylene glycol bis(3-mercaptopropionate) can be metabolized by thiol-specific enzymes, leading to the production of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, ethylene glycol bis(3-mercaptopropionate) is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of ethylene glycol bis(3-mercaptopropionate) in specific tissues and organs, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of ethylene glycol bis(3-mercaptopropionate) is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ethylene glycol bis(3-mercaptopropionate) can be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and metabolic processes .
属性
IUPAC Name |
2-(3-sulfanylpropanoyloxy)ethyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c9-7(1-5-13)11-3-4-12-8(10)2-6-14/h13-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQZWTGSNCDKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51158-47-5 | |
| Record name | Polyethylene glycol bis(3-mercaptopropionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51158-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2066804 | |
| Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22504-50-3 | |
| Record name | 1,1′-(1,2-Ethanediyl) bis(3-mercaptopropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol bis(3-mercaptopropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene bis(3-mercaptopropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7C53QM7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















